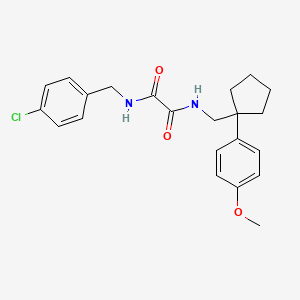

N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-substituted oxalic acid diamide) backbone. The compound features a 4-chlorobenzyl group at the N1 position and a cyclopentylmethyl moiety bearing a 4-methoxyphenyl substituent at the N2 position.

Synthesis typically involves coupling chlorobenzylamine derivatives with functionalized cyclopentylmethyl amines via oxalyl chloride intermediates, followed by purification using column chromatography or recrystallization . Key analytical data (e.g., NMR, LC-MS) confirm its structural integrity, with characteristic signals for the chlorobenzyl (δH ~7.3–7.4 ppm) and methoxyphenyl (δH ~6.8–7.1 ppm) groups .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O3/c1-28-19-10-6-17(7-11-19)22(12-2-3-13-22)15-25-21(27)20(26)24-14-16-4-8-18(23)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJOAQRMLGJIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with an appropriate nucleophile to form the 4-chlorobenzyl intermediate.

Cyclopentyl Derivative Formation: The next step involves the reaction of the 4-methoxyphenyl group with a cyclopentyl derivative under suitable conditions to form the cyclopentyl intermediate.

Oxalamide Formation: The final step involves the reaction of the chlorobenzyl intermediate with the cyclopentyl intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and methoxyphenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides exhibit significant functional versatility due to their modular N1/N2 substitution patterns. Below is a detailed comparison of the target compound with analogues reported in the literature:

Key Findings

Structural Flexibility and Bioactivity :

- The 4-chlorobenzyl/chlorophenyl group at N1 is a common motif in antiviral and enzyme-inhibiting oxalamides, likely due to its electron-withdrawing properties enhancing target binding .

- 4-Methoxyphenethyl at N2 (as in compound 56) confers metabolic stability, whereas cyclopentylmethyl groups (hypothetical in the target compound) may enhance lipophilicity and blood-brain barrier penetration .

Synthetic Yields :

- Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and reactivity of substituents. The target compound’s hypothetical cyclopentylmethyl group may reduce yield compared to simpler phenethyl analogues (e.g., compound 56: 23% vs. compound 21: 83%) .

Biological Activity: Antiviral Activity: Thiazole-containing oxalamides (e.g., compound 14) inhibit HIV entry by targeting the CD4-binding site, with IC50 values in the nanomolar range . Enzyme Inhibition: Methoxyphenethyl-substituted oxalamides (e.g., compound 56) act as prodrugs activated by cytochrome P450 4F11, showing IC50 < 1 µM against stearoyl-CoA desaturase (SCD1) . Flavor Enhancement: Substituents like pyridin-2-yl-ethyl (S336) enable umami taste modulation via TAS1R1/TAS1R3 receptor agonism, with NOELs >100 mg/kg in toxicological studies .

Table 2: Spectroscopic Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.